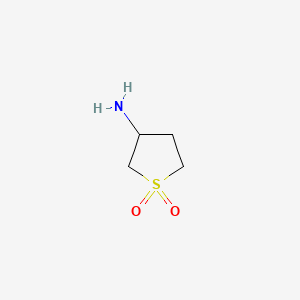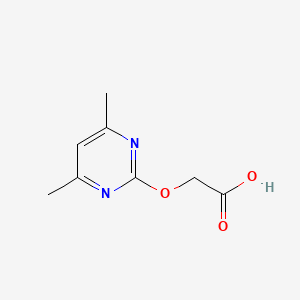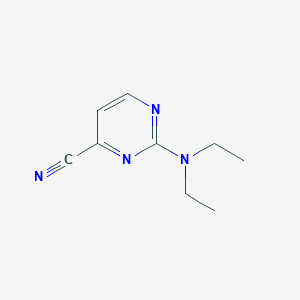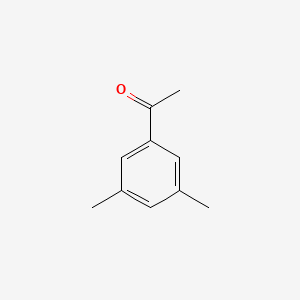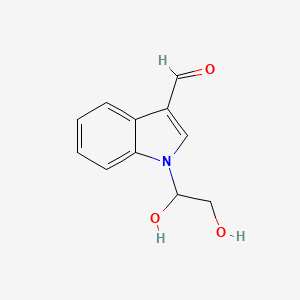
1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s occurrence in nature or its synthesis .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility, optical activity, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Antioxidant and Anti-Inflammatory Properties
1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde has been investigated for its antioxidant and anti-inflammatory effects. These properties are crucial in combating oxidative stress and inflammation-related diseases. Researchers have explored its potential as a natural antioxidant in food preservation and as an anti-inflammatory agent in pharmaceutical formulations .
Phytochemical Derivatization
In phytochemical studies, this compound serves as a valuable starting material for derivatization reactions. For instance, researchers have used it to synthesize novel derivatives with enhanced bioactivity. These derivatives can be further evaluated for their potential in drug development and disease management .
Metabolomics and Biomarker Discovery
The metabolomic profile of 1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde remains an area of interest. By characterizing its metabolites, scientists aim to identify unique markers associated with specific physiological conditions or diseases. Such biomarkers could aid in early diagnosis and personalized medicine .
Natural Product-Based Drug Discovery
Researchers explore natural products like 1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde as potential drug leads. Its structural features make it an attractive candidate for drug discovery programs. Investigating its interactions with biological targets and assessing its pharmacological effects are essential steps in this process .
Chemical Synthesis and Medicinal Chemistry
1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde can serve as a building block in chemical synthesis. Medicinal chemists use it to create novel compounds with improved pharmacokinetic properties. These derivatives may exhibit enhanced bioavailability, reduced toxicity, or targeted delivery .
Biomedical Applications
In biomedical research, this compound has been explored for its potential in wound healing, tissue regeneration, and antimicrobial activity. Its unique chemical structure suggests applications in wound dressings, tissue engineering scaffolds, and antimicrobial agents .
- Iglesias Pastrana, C., et al. (2022). Camel (Camelus spp.) Urine Bioactivity and Metabolome: A Systematic Review of Knowledge Gaps, Advances, and Directions for Future Research. Int. J. Mol. Sci., 23(23), 15024. Read more
- Identification of Unstable Ellagitannin Metabolites in Quercus dentata Leaves. Molecules, 28(3), 1246. Read more
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1,2-dihydroxyethyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-6-8-5-12(11(15)7-14)10-4-2-1-3-9(8)10/h1-6,11,14-15H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVHBFXEODNQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(CO)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)
![4-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B3025211.png)

![5-[(Diethylamino)methyl]quinolin-8-ol](/img/structure/B3025213.png)
![Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate](/img/structure/B3025214.png)
![1,4-Dioxaspiro[4.5]decane-2-methanamine](/img/structure/B3025216.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B3025218.png)
